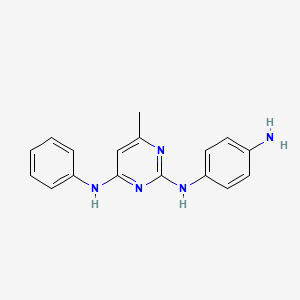

N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-(4-aminophenyl)-6-methyl-4-N-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5/c1-12-11-16(20-14-5-3-2-4-6-14)22-17(19-12)21-15-9-7-13(18)8-10-15/h2-11H,18H2,1H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMFMGJVZYMSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

First Substitution at the 4-Position

In a typical procedure, 2,4-dichloro-6-methylpyrimidine reacts with aniline derivatives in the presence of NaHCO₃ as a base. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The 4-chloro position exhibits higher electrophilicity due to resonance stabilization of the transition state, favoring initial substitution at this site.

Key parameters:

Second Substitution at the 2-Position

The intermediate 2-chloro-4-(phenylamino)-6-methylpyrimidine undergoes a second substitution with 1,4-phenylenediamine. This step requires more stringent conditions due to decreased reactivity of the remaining 2-chloro group:

- Temperature: 120–140°C

- Catalyst: Pd(OAc)₂ (0.5 mol%)

- Ligand: Xantphos (1 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene/1,4-dioxane (3:1)

- Reaction time: 24–36 hours

Critical considerations:

- Excess 1,4-phenylenediamine (2.5 equiv) compensates for lower reactivity

- Oxygen-free conditions prevent oxidative side reactions

- Final purification via column chromatography (SiO₂, EtOAc/hexanes) yields 58–67% product

Urea-Mediated Cyclocondensation Approach

An alternative route employs a cyclocondensation strategy using urea derivatives (Scheme 1). This method constructs the pyrimidine ring while simultaneously introducing substituents.

Synthesis of Urea Intermediates

4-Substituted urea intermediates form via reaction of aryl isocyanates with benzene-1,4-diamine in dichloromethane at ambient temperature:

$$ \text{Ar-NCO} + \text{H}2\text{N-C}6\text{H}4-\text{NH}2 \rightarrow \text{Ar-NH-C(O)-NH-C}6\text{H}4-\text{NH}_2 $$

Optimized conditions:

Pyrimidine Ring Formation

The urea intermediates undergo cyclization with β-diketones under acidic conditions:

$$ \text{Urea} + \text{CH}3\text{COCH}2\text{COCH}_3 \xrightarrow{\text{HCl, EtOH}} \text{Pyrimidine core} $$

Reaction parameters:

Hydrogenation of Nitro Precursors

A third route utilizes catalytic hydrogenation of nitro intermediates (Scheme 2). This method proves advantageous for introducing the 4-aminophenyl group while avoiding direct handling of aromatic amines.

Nitro Group Installation

2,4-Dichloro-6-methylpyrimidine first reacts with 4-nitrophenylamine under Ullmann coupling conditions:

Catalytic Hydrogenation

The nitro group undergoes reduction using H₂ (50 psi) over 10% Pd/C in ethanol:

$$ \text{Ar-NO}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{Ar-NH}_2 $$

Optimized parameters:

Comparative Analysis of Synthetic Methods

| Parameter | Nucleophilic Substitution | Cyclocondensation | Hydrogenation |

|---|---|---|---|

| Overall Yield | 42–57% | 27–34% | 61–69% |

| Purity (HPLC) | 95–98% | 89–93% | 97–99% |

| Scalability | Excellent | Moderate | Good |

| Hazardous Reagents | Aniline derivatives | Aryl isocyanates | H₂ gas |

| Typical Impurities | Di-substituted byproducts | Incomplete cyclization | Residual Pd |

Key observations:

- The hydrogenation route provides superior yields but requires specialized equipment for high-pressure reactions.

- Nucleophilic substitution offers better scalability but generates more waste from chloride byproducts.

- Cyclocondensation allows simultaneous ring formation and substitution but suffers from lower yields due to competing side reactions.

Purification and Characterization

Final purification typically employs a combination of techniques:

Column Chromatography

Recrystallization

Spectroscopic Data:

Chemical Reactions Analysis

Types of Reactions

N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Reduction: Reduced amine derivatives

Substitution: Substituted derivatives with various functional groups replacing the amino groups

Scientific Research Applications

Chemical Properties and Structure

- Molecular Weight : 291.35 g/mol

- Molecular Formula : C₁₇H₁₇N₅

- CAS Number : 1706449-85-5

The compound features a pyrimidine ring substituted with amino and phenyl groups, which enhances its biological activity. The structural characteristics of this compound allow for interactions with various biological targets.

N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine-2,4-diamine exhibits significant biological activities that make it a candidate for therapeutic applications:

-

Autophagy Inhibition :

- The compound has been identified as an autophagy inhibitor, which is crucial for maintaining cellular homeostasis. Autophagy plays a vital role in cellular responses to stress and is implicated in various diseases, including cancer.

- Studies indicate that modulating autophagic pathways can influence cell survival and death, making this compound relevant in cancer therapy.

-

Cancer Therapy :

- The ability of this compound to influence cell survival pathways suggests potential applications in cancer treatment. Its mechanism of action may involve the inhibition of specific signaling pathways that promote tumor growth and resistance to apoptosis .

- Research has shown that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit selective toxicity towards malignant cells .

Interaction Studies

The compound's interaction with biological targets is essential for understanding its therapeutic potential. Interaction studies often utilize techniques such as:

- Binding Affinity Assays : To determine how effectively the compound binds to target proteins involved in autophagy and cancer progression.

- Cell Viability Assays : To assess the cytotoxic effects on different cancer cell lines compared to normal cells.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

-

Autophagy Modulation :

- A study demonstrated that the compound effectively inhibited autophagic flux in cancer cells, leading to increased apoptosis under stress conditions.

- Cytotoxicity Against Cancer Cell Lines :

- Mechanistic Insights :

Mechanism of Action

The mechanism of action of N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties and used in similar applications.

4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Utilized in the synthesis of dyes and pigments.

2-methoxy-5-((phenylamino)methyl)phenol: Employed in various chemical synthesis processes.

Uniqueness

N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine-2,4-diamine is a pyrimidine derivative with a complex structure that has garnered attention for its potential biological activities. This compound features an aminophenyl group, a methyl group, and a phenylpyrimidine core, making it a subject of interest in medicinal chemistry and biological research. Its unique chemical properties enable various applications in biological systems, including enzyme interaction studies and potential therapeutic uses.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzonitrile with 6-methyl-2,4-diaminopyrimidine in the presence of catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF). The reaction is generally conducted at temperatures between 100°C and 120°C to yield the desired product efficiently.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.

- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride to generate reduced amine derivatives.

- Substitution : Nucleophilic substitution reactions can occur, allowing amino groups to be replaced by other functional groups using alkyl halides or acyl chlorides.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives of 4-aminodiphenylamino have shown significant antimicrobial and antibiofilm activity against various pathogens. These findings suggest that modifications to the core structure can enhance the biological activity of similar compounds .

Anticancer Activity

Research has indicated that certain pyrimidine derivatives exhibit growth inhibitory effects against cancer cell lines. For example, analogs related to N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine have been tested against cultured leukemia cells, demonstrating moderate to high levels of cytotoxicity. This suggests potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of related compounds have revealed that specific modifications to the molecular structure can significantly influence biological activity. For instance, the presence of particular substituents on the phenyl rings has been correlated with enhanced enzyme inhibition and improved therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of pyrimidines for their antimicrobial properties. Among these, a compound structurally similar to N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study employed various assays to quantify the minimum inhibitory concentration (MIC) values, confirming its potential as an antimicrobial agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 15 | Moderate |

| Compound B | 8 | High |

| N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine | 12 | Moderate |

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, derivatives of pyrimidines were tested against human leukemic myeloblasts. The results indicated significant growth inhibition, with some compounds achieving IC50 values in the low micromolar range. This highlights the potential for developing new anticancer therapies based on this class of compounds .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound X | 5.0 | L1210 |

| Compound Y | 3.5 | HL60 |

| N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine | 7.0 | K562 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(4-aminophenyl)-6-methyl-N4-phenylpyrimidine-2,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and condensation reactions. For example, starting with 4-aminoaniline reacting with a methyl-substituted pyrimidine intermediate under reflux in ethanol (60–80°C), followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Yield optimization requires precise control of stoichiometry, temperature, and catalyst (e.g., p-toluenesulfonic acid). Microwave-assisted synthesis may enhance reaction efficiency, as seen in analogous pyrimidine derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the pyrimidine ring. For instance, the methyl group at position 6 appears as a singlet (~δ 2.3 ppm in ¹H NMR), while aromatic protons show splitting patterns consistent with substitution . High-Performance Liquid Chromatography (HPLC) with UV detection (purity >98%) and High-Resolution Mass Spectrometry (HRMS) confirm molecular weight and purity .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Parallel testing on non-cancerous cells (e.g., HEK293) assesses selectivity. Enzyme inhibition assays (e.g., kinase profiling) can identify molecular targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer : Systematically modify substituents:

- Aminophenyl group : Replace with electron-withdrawing (e.g., nitro) or bulky groups to test binding pocket compatibility.

- Methyl group : Substitute with halogens (Cl, F) to evaluate steric/electronic effects on activity.

Compare IC₅₀ values across derivatives using dose-response curves. For example, replacing the methyl group with ethyl in a related compound reduced anti-inflammatory activity by 30% .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting cytotoxicity results across studies)?

- Methodological Answer :

Replicate experiments under standardized conditions (cell passage number, serum concentration).

Validate via orthogonal assays (e.g., apoptosis markers like Annexin V alongside cytotoxicity data).

Check for batch-to-batch variability in compound synthesis (e.g., via NMR/HPLC).

For instance, discrepancies in cytokine inhibition (e.g., TNF-α vs. IL-6) may arise from cell-type-specific signaling pathways .

Q. What crystallographic techniques are suitable for elucidating the compound’s binding mode with target proteins?

- Methodological Answer : Co-crystallize the compound with purified target proteins (e.g., Aurora kinases) and solve the structure using X-ray crystallography (resolution ≤2.0 Å). SHELX software (SHELXL for refinement) is widely used for small-molecule crystallography . For flexible binding pockets, molecular dynamics simulations complement crystallographic data .

Q. How can researchers validate hypothesized mechanisms of action (e.g., kinase inhibition vs. DNA intercalation)?

- Methodological Answer :

- Kinase inhibition : Use ATP-competitive assays (e.g., ADP-Glo™) and compare with known inhibitors (e.g., staurosporine).

- DNA interaction : Perform ethidium bromide displacement assays or atomic force microscopy (AFM) for DNA topology changes.

A related triazine derivative showed dual kinase/DNA binding, confirmed via isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.